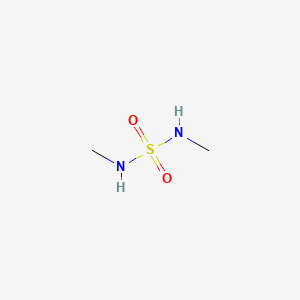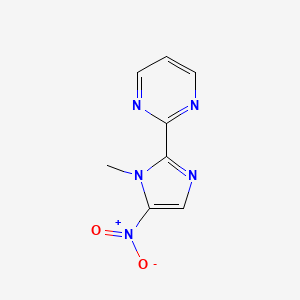
N,N'-Diméthylsulfamide
Vue d'ensemble
Description
N,N'-Dimethylsulfamide (DMSO) is a colorless and highly polar organic compound with a molecular formula of C2H7NO2S. It is widely used as a solvent in various chemical reactions and as a cryoprotectant for cell culture. DMSO has been extensively studied for its potential therapeutic applications due to its unique properties.
Applications De Recherche Scientifique
Analyse des eaux souterraines
Le N,N'-Diméthylsulfamide (DMS) est utilisé comme indicateur de la présence de petites molécules organiques polaires dans les eaux souterraines. Il est souvent retrouvé comme produit de dégradation de fongicides utilisés en agriculture et de peintures pour le traitement du bois. Une méthode d'extraction en phase solide couplée à la LC-MS/MS a été développée pour l'extraction et la quantification du DMS à des concentrations nanométriques dans les échantillons d'eau souterraine {svg_1}.
Analyse des sous-produits d'ozonation
Pendant le processus d'ozonation dans le traitement de l'eau potable, le DMS peut se transformer en N-nitrosodiméthylamine (NDMA), un sous-produit hautement toxique. Des recherches se sont concentrées sur le mécanisme moléculaire de la formation de NDMA à partir du DMS, fournissant des informations sur la voie catalysée par les bromures et les équilibres chimiques et la cinétique des réactions élémentaires impliquées {svg_2}.
Surveillance environnementale
Le DMS est surveillé en tant que composé organique persistant et mobile (PMOC) qui peut pénétrer les barrières naturelles et artificielles, atteignant potentiellement les aquifères souterrains. Sa structure moléculaire et son comportement dans diverses conditions environnementales sont étudiés pour comprendre ses effets à long terme et son atténuation naturelle le long des trajets d'écoulement souterrains {svg_3}.
Mécanisme D'action
Safety and Hazards
DMS is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
N,N’-Dimethylsulfamide plays a significant role in biochemical reactions, particularly as a degradation product of pesticides. It interacts with various enzymes and proteins, influencing their activity. For instance, N,N’-Dimethylsulfamide has been shown to interact with enzymes involved in the degradation of pesticides, such as those in the cytochrome P450 family . These interactions can lead to the formation of other metabolites, which may have different biochemical properties and effects.
Cellular Effects
N,N’-Dimethylsulfamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to N,N’-Dimethylsulfamide can alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating cellular responses.
Molecular Mechanism
The molecular mechanism of action of N,N’-Dimethylsulfamide involves its interaction with biomolecules, such as enzymes and proteins. It can bind to active sites of enzymes, inhibiting or activating their activity. For instance, N,N’-Dimethylsulfamide has been shown to inhibit the activity of certain enzymes involved in the degradation of pesticides, leading to the accumulation of toxic metabolites . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Dimethylsulfamide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N,N’-Dimethylsulfamide is relatively stable under certain conditions, but it can degrade over time, leading to the formation of other metabolites . These degradation products may have different biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of N,N’-Dimethylsulfamide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. For example, studies have shown that high doses of N,N’-Dimethylsulfamide can lead to oxidative stress and damage to cellular components . Additionally, threshold effects have been observed, where certain dosages are required to elicit specific cellular responses.
Metabolic Pathways
N,N’-Dimethylsulfamide is involved in various metabolic pathways, particularly those related to the degradation of pesticides. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For instance, N,N’-Dimethylsulfamide can be metabolized by cytochrome P450 enzymes, leading to the formation of other metabolites . These metabolites may have different biochemical properties and effects on cellular function.
Transport and Distribution
The transport and distribution of N,N’-Dimethylsulfamide within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can influence the localization and distribution of N,N’-Dimethylsulfamide within cells, affecting its activity and function.
Subcellular Localization
N,N’-Dimethylsulfamide exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, N,N’-Dimethylsulfamide may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and detoxification processes.
Propriétés
IUPAC Name |
N-(methylsulfamoyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2O2S/c1-3-7(5,6)4-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNVFBHILRFQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177027 | |
| Record name | Dimethyl-diamine-sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22504-72-9 | |
| Record name | N,N′-Dimethylsulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22504-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl-diamine-sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022504729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Dimethylsulfamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl-diamine-sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dimethylsulphamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N′-Dimethylsulfamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMN7DQ6WZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















